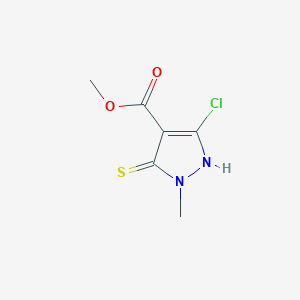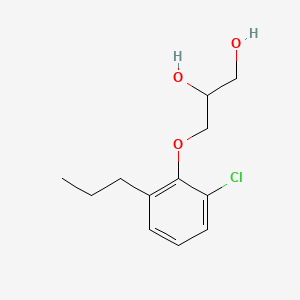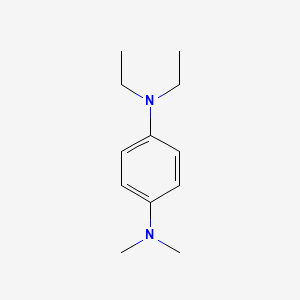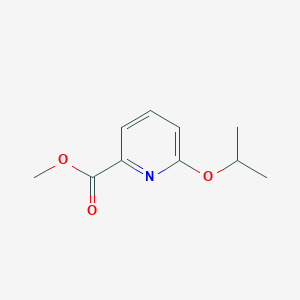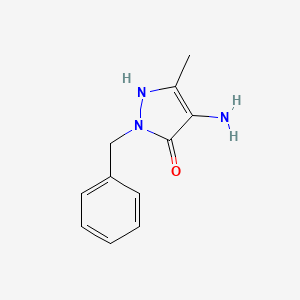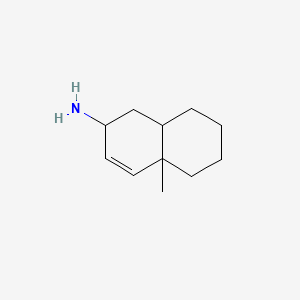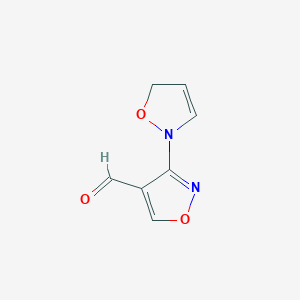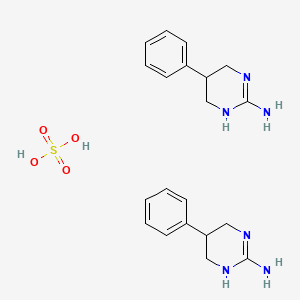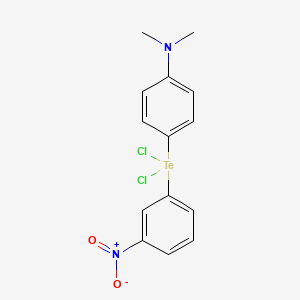
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is a complex organotellurium compound It is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-nitrophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the purification of raw materials, controlled reaction conditions to ensure high yield, and purification of the final product to remove any impurities. The exact methods can vary depending on the scale of production and the desired purity of the compound.
化学反応の分析
Types of Reactions
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: Chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.
科学的研究の応用
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Dimethyl telluride
- Diphenyltellurium
- Tellurium dichloride
Uniqueness
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications that other similar compounds may not be suitable for.
特性
CAS番号 |
65743-49-9 |
|---|---|
分子式 |
C14H14Cl2N2O2Te |
分子量 |
440.8 g/mol |
IUPAC名 |
4-[dichloro-(3-nitrophenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14Cl2N2O2Te/c1-17(2)11-6-8-13(9-7-11)21(15,16)14-5-3-4-12(10-14)18(19)20/h3-10H,1-2H3 |
InChIキー |
CMDIUGSNOKWVMF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Te](C2=CC=CC(=C2)[N+](=O)[O-])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

